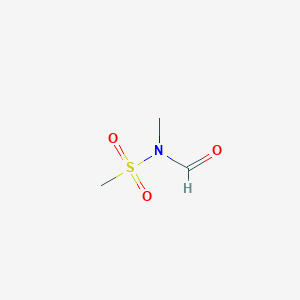

N-methyl-N-methylsulfonyl-formamide

Description

Properties

CAS No. |

68984-87-2 |

|---|---|

Molecular Formula |

C3H7NO3S |

Molecular Weight |

137.16 g/mol |

IUPAC Name |

N-methyl-N-methylsulfonylformamide |

InChI |

InChI=1S/C3H7NO3S/c1-4(3-5)8(2,6)7/h3H,1-2H3 |

InChI Key |

LMIFNQJRHNSBHO-UHFFFAOYSA-N |

SMILES |

CN(C=O)S(=O)(=O)C |

Canonical SMILES |

CN(C=O)S(=O)(=O)C |

Other CAS No. |

68984-87-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyl Formamide (CAS 123-39-7)

- Structure : Simplest formamide with a single methyl group (CH₃NHCHO).

- Molecular Weight : 59.07 g/mol .

- Hazards : Classified as Acute Toxicity Category 4 and Reproductive Toxicity Category 1B; rapidly absorbed through skin .

- Uses : Industrial solvent, laboratory reagent .

N-(Aryl)formamides (e.g., N-(4-Methylphenyl)formamide)

- Structure : Formamide with aromatic substituents (e.g., C₆H₄CH₃NHCHO) .

- Properties : Exhibits phase transitions under thermal stress, relevant for dielectric materials .

- Applications : Studied for dielectric properties and crystal engineering .

- Key Difference : Aromatic substituents introduce π-π interactions absent in aliphatic sulfonyl derivatives.

Sulfonamide-Containing Formamides (e.g., N-(3-Formylphenyl)methanesulfonamide)

- Structure : Combines formamide and sulfonamide moieties (e.g., C₆H₃(CHO)NH(SO₂CH₃)) .

- Molecular Weight : ~199.23 g/mol (estimated).

- Applications: Potential chemotherapeutic agent due to sulfonamide’s bioactivity .

Sulfinyl/Sulfonyl Derivatives (e.g., N,N-Dipropyl-1-(ethylsulfinyl)formamide)

- Structure : Features a sulfinyl group (S=O) attached to formamide (C₃H₇)₂NC(O)S(O)C₂H₅ .

- Applications : Used as herbicides or enzyme inhibitors .

- Key Difference : Sulfinyl groups offer redox-active sites, unlike the more stable sulfonyl group in the target compound.

Data Table: Comparative Analysis

Q & A

Q. What are the standard protocols for synthesizing N-methyl-N-methylsulfonyl-formamide, and what key reaction conditions must be controlled?

Synthesis typically involves alkylation or sulfonylation of methylamine derivatives. Key conditions include temperature control (e.g., 60–80°C for methylation), solvent selection (e.g., DMF or DMSO for polar aprotic environments), and stoichiometric ratios of methylating agents like methyl iodide . Purification often employs column chromatography or recrystallization, monitored by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

Q. What safety protocols are recommended for handling this compound?

Use fume hoods, gloves, and lab coats due to potential toxicity. Avoid inhalation or skin contact. Reactions should be conducted in authorized facilities with emergency wash stations, as outlined in sulfonamide safety guidelines .

Q. How can solvent selection be optimized for its synthesis?

Polar aprotic solvents like DMF enhance nucleophilicity in methylation steps, while DMSO may stabilize intermediates. Solvent effects on reaction kinetics should be tested via time-resolved NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

Conflicting signals may arise from rotameric equilibria of the sulfonyl group. Variable-temperature NMR (e.g., 25–60°C) or crystallographic validation (via Cambridge Structural Database cross-referencing) can clarify dynamic behavior . Hirshfeld surface analysis may further elucidate intermolecular interactions affecting spectra .

Q. What strategies mitigate conflicting results in reaction yields during scale-up?

Optimize heat dissipation using microreactors or controlled batch heating. Monitor byproducts via LC-MS and adjust stoichiometry iteratively. For example, excess methyl iodide (>1.2 eq) may improve yield but requires careful quenching to avoid side reactions .

Q. How does the sulfonyl group's electronic environment influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group reduces electron density at the nitrogen, directing electrophilic attacks to the methyl group. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution, while Hammett constants quantify substituent effects .

Q. What computational methods predict feasible synthetic pathways for novel derivatives?

Retrosynthetic algorithms (e.g., AI-powered tools using Reaxys or Pistachio databases) analyze reaction templates and prioritize routes with high atom economy. For example, methylsulfonyl group installation may be guided by sulfonamide coupling precedents .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility data?

Cross-validate purity via DSC (differential scanning calorimetry) for melting points and phase-solubility diagrams. Impurities from incomplete sulfonylation (e.g., residual amines) may depress melting points, detectable via TLC or GC-MS .

Q. Why do catalytic methods for methylation sometimes fail with this compound?

Steric hindrance from the sulfonyl group may limit catalyst accessibility. Switch to bulkier ligands (e.g., Josiphos) or employ microwave-assisted synthesis to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.